molecular formula C34H67NO3 B15143604 C16-Ceramide-13C16

C16-Ceramide-13C16

Cat. No.: B15143604
M. Wt: 553.8 g/mol
InChI Key: YDNKGFDKKRUKPY-GHROMGGCSA-N
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Description

C16-Ceramide-13C16 is a stable isotope-labeled compound, specifically a 13C-labeled glycine ethyl ester monohydrochloride. Ceramides are a family of sphingolipids that play critical roles in cellular processes, including apoptosis, cell differentiation, and proliferation. The labeling with 13C allows for detailed tracking and quantification in various biochemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C16-Ceramide-13C16 typically involves the incorporation of 13C into the glycine ethyl ester monohydrochloride. The process begins with the preparation of the sphingoid base, followed by the N-acylation with a fatty acid, in this case, a C16 fatty acid. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the acylation process .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process is optimized for high yield and cost-effectiveness, often employing continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions: C16-Ceramide-13C16 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

C16-Ceramide-13C16 has a wide range of scientific research applications:

Mechanism of Action

C16-Ceramide-13C16 exerts its effects by integrating into cellular membranes and influencing membrane properties. It interacts with various effector proteins, modulating pathways involved in apoptosis, autophagy, and inflammation. The compound can inhibit the action of protein kinase B (Akt) by promoting its dephosphorylation and preventing its translocation, thereby affecting cell survival and proliferation pathways .

Comparison with Similar Compounds

Uniqueness: C16-Ceramide-13C16 is unique due to its 13C labeling, which allows for precise tracking in metabolic studies. Its specific fatty acid chain length (C16) also makes it particularly relevant in studies related to insulin resistance and mitochondrial dysfunction .

Properties

Molecular Formula

C34H67NO3

Molecular Weight

553.8 g/mol

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl](1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanamide

InChI

InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33+/m0/s1/i2+1,4+1,6+1,8+1,10+1,12+1,14+1,16+1,18+1,20+1,22+1,24+1,26+1,28+1,30+1,34+1

InChI Key

YDNKGFDKKRUKPY-GHROMGGCSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N[13C](=O)[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH3])O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

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